Cas no 76783-59-0 (Ethyl 3-(trifluoromethyl)benzoate)

Ethyl 3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(trifluoromethyl)benzoate
- 3-(Trifluoromethyl)benzoic acid ethyl ester
- Ethyl m-(trifluoromethyl)benzoate
- ethyl 3-trifluoromethylbenzoate
- Ethyl m-trifluoromethylbenzoate
- ethyl-3-(trifluoromethyl)benzoate
- ethyl 3-trifluoromethyl-benzoate
- Ethyl-3-trifluoromethyl benzoate
- MHNBTKIAHHECCQ-UHFFFAOYSA-N
- Benzoic acid, 3-(trifluoromethyl)-, ethyl ester
- KSC496O4J
- WT1853
- SBB095531
- VZ26153
- RP27105
- 76783-59-0
- SY043334
- DS-14312
- CS-0042074
- 3-Trifluoromethylbenzoic acid, ethyl ester
- AKOS005257791
- ETHYL A,A,A-TRIFLUORO-M-TOLUATE
- SCHEMBL1994068
- A917406
- FT-0613929
- Z53834682
- J-520821
- MFCD00013560
- DTXSID40227592
- DTXCID90150083
- DB-056130
-
- MDL: MFCD00013560
- インチ: 1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3
- InChIKey: MHNBTKIAHHECCQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C1[H])(F)F
- BRN: 1968226
計算された属性
- せいみつぶんしりょう: 218.05500
- どういたいしつりょう: 218.055464
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: 流体。
- 密度みつど: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 28-29 ºC (0.19 Torr)
- フラッシュポイント: 75.3±19.6 ºC,
- 屈折率: 1.446
- ようかいど: 極微溶性(0.26 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 2.88210
- ようかいせい: まだ確定していません。
Ethyl 3-(trifluoromethyl)benzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN1993
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37
-
危険物標識:
- 危険レベル:FLAMMABLE
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Ambient temperatures.
Ethyl 3-(trifluoromethyl)benzoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 3-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D695939-100g |
Ethyl 3-(Trifluoromethyl)benzoate |
76783-59-0 | 98% | 100g |
$90 | 2024-07-20 | |
Apollo Scientific | PC3287-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
£55.00 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006386-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
1672.0CNY | 2021-07-03 | |
eNovation Chemicals LLC | D507797-10g |
Ethyl 3-(trifluoroMethyl)benzoate |
76783-59-0 | 97% | 10g |
$120 | 2024-05-24 | |
eNovation Chemicals LLC | D541492-100g |
Ethyl 3-trifluoromethylbenzoate |
76783-59-0 | 97% | 100g |
$1000 | 2023-05-11 | |
Oakwood | 006146-5g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 5g |
$25.00 | 2024-07-19 | |
eNovation Chemicals LLC | D507797-5g |
Ethyl 3-(trifluoroMethyl)benzoate |
76783-59-0 | 97% | 5g |
$110 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006386-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
1672CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-25g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 25g |
586CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP740-5g |
Ethyl 3-(trifluoromethyl)benzoate |
76783-59-0 | 97% | 5g |
95.0CNY | 2021-07-12 |
Ethyl 3-(trifluoromethyl)benzoate 関連文献
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
Ethyl 3-(trifluoromethyl)benzoateに関する追加情報
Ethyl 3-(trifluoromethyl)benzoate (CAS No. 76783-59-0): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3-(trifluoromethyl)benzoate, identified by its CAS number 76783-59-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative of benzoic acid has garnered considerable attention due to its unique structural properties and potential applications in drug development and material science. The presence of a trifluoromethyl group at the third position of the benzoate ring imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.
The compound's molecular structure, characterized by a benzene ring substituted with a trifluoromethyl group and an ethyl ester moiety, contributes to its versatility in chemical reactions. Such structural features are often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall efficacy of drug candidates.
In recent years, Ethyl 3-(trifluoromethyl)benzoate has been extensively studied for its role in synthesizing various pharmacologically active compounds. Researchers have leveraged its chemical framework to develop inhibitors targeting enzymes involved in inflammatory pathways, such as COX-2 and LOX. The< strong> trifluoromethyl group's electron-withdrawing nature significantly affects the reactivity of adjacent functional groups, enabling precise tuning of molecular interactions. This has opened new avenues for creating more potent and selective therapeutic agents.
The compound's applications extend beyond pharmaceuticals into the realm of materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for developing advanced polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength, which are critical for high-performance applications in electronics and optoelectronics. The< strong> trifluoromethyl group's influence on intermolecular forces further contributes to the unique properties of these materials.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for producing Ethyl 3-(trifluoromethyl)benzoate on an industrial scale. Catalytic processes involving transition metals have been optimized to achieve high yields while minimizing environmental impact. These innovations align with the growing emphasis on sustainable practices in chemical manufacturing, ensuring that the compound remains accessible for both research and commercial applications.
The biological activity of Ethyl 3-(trifluoromethyl)benzoate has also been explored in the context of natural product synthesis. By incorporating this moiety into bioactive scaffolds derived from plants or microorganisms, scientists aim to enhance the potency and selectivity of natural product-inspired drugs. This approach combines the richness of traditional pharmacognosy with modern synthetic techniques, fostering interdisciplinary collaboration between chemists and biologists.
In conclusion, Ethyl 3-(trifluoromethyl)benzoate (CAS No. 76783-59-0) represents a multifaceted compound with broad implications in chemical biology and pharmaceutical innovation. Its unique structural features, particularly the< strong> trifluoromethyl group, make it a versatile building block for developing next-generation therapeutics and advanced materials. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow even further.
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